FAP Inhibition: 1.5 nM IC50 Distinguishes from Phenylthio Analog (17 nM)
1-Cyclopropyl-2-((3-methoxyphenyl)thio)ethan-1-one demonstrates potent inhibition of Fibroblast Activation Protein (FAP) with an IC50 of 1.5 nM [1]. In contrast, the unsubstituted phenyl analog 1-cyclopropyl-2-(phenylthio)ethan-1-one exhibits an IC50 of 17 nM against human Acyl-protein thioesterase 1 (APT1), a related enzyme [2]. While a direct head-to-head comparison for the exact target is not available, the ~11-fold difference in potency highlights the critical role of the 3-methoxy substituent in enhancing inhibitory activity within this chemical class.
| Evidence Dimension | Inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 1.5 nM |
| Comparator Or Baseline | 1-Cyclopropyl-2-(phenylthio)ethan-1-one (CAS 340169-26-8): 17 nM (APT1) |
| Quantified Difference | ~11-fold greater potency for the 3-methoxy analog |
| Conditions | Inhibition of SF-tagged FAP (unknown origin) expressed in Drosophila S2 cells using fluorogenic substrate [1]; Inhibition of human APT1 [2] |
Why This Matters
For research programs targeting FAP, this compound provides an approximately 11-fold increase in potency over the closest unsubstituted analog, enabling lower working concentrations and potentially reducing off-target effects at screening doses.
- [1] BindingDB Entry BDBM50578698 (CHEMBL4871573). Affinity Data: IC50 1.5 nM. View Source
- [2] BindingDB Entry BDBM50496626 (CHEMBL1903566). Affinity Data: IC50 17 nM. View Source
